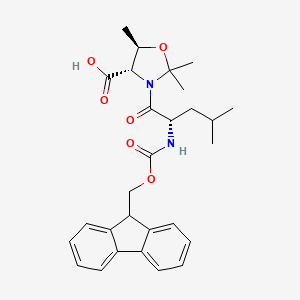

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJFZHIGWFIEW-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to a Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a scientifically significant pseudoproline dipeptide that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). This specialized dipeptide is engineered to overcome common challenges in peptide synthesis, particularly the aggregation of peptide chains, thereby enabling the efficient production of complex, lengthy, and hydrophobic peptides. Its unique structural features not only enhance synthesis efficiency and product purity but also open new avenues for the development of peptide-based therapeutics, especially in fields like oncology and immunology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and application in SPPS, supported by experimental data and protocols.

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of synthetic peptide production.[1][2] However, the synthesis of long or aggregation-prone peptide sequences is often hampered by the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purification.[3][4]

To address this challenge, pseudoproline dipeptides were introduced as "kink" inducers in the growing peptide chain, disrupting the intermolecular hydrogen bonds that lead to aggregation.[3][5] this compound is a prime example of such a dipeptide, where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine ring. This modification mimics the structure of proline, effectively breaking secondary structures and improving the solvation of the peptide-resin complex.[4]

Chemical and Physical Properties

This compound is a white to off-white powder with the following chemical properties:

| Property | Value |

| Full Chemical Name | (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid |

| CAS Number | 955048-89-2 |

| Molecular Formula | C₂₈H₃₄N₂O₆ |

| Molecular Weight | 494.59 g/mol |

| Purity (typical) | ≥97.0% (HPLC)[6] |

| Storage Conditions | -20°C to 8°C |

Mechanism of Action in Peptide Synthesis

The primary function of this compound is to prevent peptide chain aggregation during SPPS. This is achieved through a conformational disruption mechanism.

The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to that of a proline residue.[5] This structural perturbation disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation.[3][4] By preventing aggregation, the growing peptide chain remains well-solvated, allowing for efficient access of reagents and leading to higher coupling efficiency and improved final peptide purity and yield.[7]

Experimental Protocols

General Synthesis of Fmoc-Pseudoproline Dipeptides

-

Dipeptide Formation: The N-terminal amino acid (in this case, Fmoc-Leu-OH) is coupled to the C-terminal amino acid (H-Thr-OR, where R is a temporary ester protecting group) in solution.

-

Oxazolidine Ring Formation: The resulting dipeptide is then reacted with a ketone or an acetone equivalent (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst to form the oxazolidine ring. The ester protecting group is subsequently removed to yield the final Fmoc-pseudoproline dipeptide.

Incorporation of this compound into SPPS

The incorporation of this compound into a standard Fmoc-SPPS protocol is straightforward and compatible with automated peptide synthesizers.[3]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (peptide synthesis grade)

-

DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Dissolve this compound (e.g., 4 eq.), coupling reagent (e.g., HBTU, 4 eq.), and base (e.g., DIPEA, 4 eq.) in DMF.

-

Add the activation mixture to the resin and couple for the desired time (e.g., 1-2 hours).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM.

-

Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail. The oxazolidine ring of the pseudoproline is cleaved under these standard TFA-based conditions, regenerating the native threonine residue.[5]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Quantitative Data and Analysis

Table of Expected Outcomes:

| Synthesis Strategy | Expected Crude Purity (by HPLC) | Expected Final Yield |

| Standard Fmoc-SPPS (for aggregation-prone sequence) | Low (<50%) | Low |

| SPPS with this compound | High (>70%) | Significantly Improved |

Application in Drug Discovery and Signaling Pathways

Peptides synthesized using aggregation-disrupting building blocks like this compound are of high interest in drug development, particularly in oncology.[9] Many therapeutic peptides target components of cellular signaling pathways that are dysregulated in cancer.

For instance, synthetic peptides can be designed to act as antagonists for G-protein-coupled receptors (GPCRs) that are overexpressed in tumor cells, such as the Gonadotropin-Releasing Hormone (GnRH) receptor.[10] By blocking these receptors, the peptides can inhibit downstream signaling pathways that promote cancer cell proliferation and survival.

The ability to efficiently synthesize high-purity peptides using this compound is crucial for the development and screening of such potential therapeutics.

Conclusion

This compound is a powerful tool in the arsenal of the peptide chemist. Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in synthesis efficiency, yield, and purity, particularly for challenging sequences. This enables the reliable production of complex peptides for research and drug development. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase.

References

- 1. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Content Not Available [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemimpex.com [chemimpex.com]

- 10. bachem.com [bachem.com]

An In-depth Technical Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a scientifically engineered dipeptide building block crucial for modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of its structure, physicochemical properties, and, most importantly, its application in overcoming the synthetic challenges associated with aggregation-prone and "difficult" peptide sequences. Detailed experimental protocols for both the conceptual synthesis of the dipeptide and its incorporation into a growing peptide chain are provided, alongside structured data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Pseudoproline Dipeptides

During Fmoc-based solid-phase peptide synthesis (SPPS), the elongation of a peptide chain can be hampered by intermolecular aggregation, often driven by the formation of β-sheet secondary structures.[1][3] This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purifications.[1] Pseudoproline dipeptides were developed to mitigate these issues.[1] These are derivatives of Serine (Ser) or Threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, typically by reaction with an aldehyde or ketone, to form an oxazolidine ring.[1][3] This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue, which disrupts the formation of regular secondary structures.[4][5] The "Psi(Me,Me)pro" notation in this compound indicates that a threonine residue has been modified with acetone to form a dimethylated pseudoproline.[1]

Structure and Physicochemical Properties

This compound is a white to off-white powder.[2] Its structure consists of a Leucine residue connected to a modified Threonine residue, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group.

Chemical Structure:

-

Systematic Name: (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid[2]

-

Abbreviations: Fmoc-Leu-Thr(ψMe,Mepro)-OH[6]

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 955048-89-2 | [2][6][7] |

| Molecular Formula | C₂₈H₃₄N₂O₆ | [2][6][7] |

| Molecular Weight | 494.59 g/mol | [2] |

| Purity | ≥97.0% (HPLC) | [8] |

| Appearance | White to off-white powder | [2] |

| Storage Conditions | ≤ -4 °C | [2] |

Mechanism of Action in Peptide Synthesis

The primary function of this compound is to act as a "structure-breaking" element during SPPS.[8] The oxazolidine ring of the pseudoproline moiety forces the peptide backbone into a cis-amide bond conformation, disrupting the trans-amide bonds that are characteristic of β-sheets.[1] This conformational disruption prevents the growing peptide chains from aggregating on the solid support, thereby improving solvation and the accessibility of the N-terminus for subsequent coupling reactions.[1] The pseudoproline modification is temporary; the native Threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5][8]

Experimental Protocols

Conceptual Synthesis of this compound

While commercially available, understanding the synthesis of this dipeptide is valuable. The following is a generalized protocol based on established methods for creating pseudoproline dipeptides.

Materials:

-

Fmoc-Leu-OH

-

H-Thr-OH

-

2,2-Dimethoxypropane

-

A suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Coupling agents (e.g., HBTU, DIC/HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Organic solvents (DMF, DCM)

-

Aqueous solutions for workup (e.g., NaHCO₃, citric acid)

Procedure:

-

Formation of the Pseudoproline Monomer: Threonine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to form the oxazolidine ring.

-

Coupling of Fmoc-Leucine: The resulting Thr(Psi(Me,Me)pro)-OH is then coupled to Fmoc-Leu-OH using standard peptide coupling reagents. This is generally performed in a suitable organic solvent like DMF.

-

Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The final product is then purified, typically by flash chromatography.

Caption: Workflow for the conceptual synthesis of the target dipeptide.

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the general steps for using the dipeptide in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling solution: HBTU/HOBt/DIPEA in DMF

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

-

Resin Preparation: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

-

Coupling of this compound:

-

Dissolve this compound and coupling reagents (e.g., HBTU, HOBt) in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps with the subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the pseudoproline ring) are removed using a cleavage cocktail containing TFA.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and purified by reverse-phase HPLC.

Caption: Standard workflow for incorporating the pseudoproline dipeptide in SPPS.

Applications in Research and Drug Development

The use of this compound and similar pseudoproline dipeptides is particularly advantageous in the synthesis of:

-

Long Peptides and Small Proteins: By preventing aggregation, these building blocks enable the successful synthesis of sequences that would otherwise be intractable.[5]

-

Hydrophobic Peptides: Sequences rich in hydrophobic residues are highly prone to aggregation, and pseudoprolines can significantly improve their synthesis.

-

Cyclic Peptides: The "kink" introduced by the pseudoproline can pre-organize the linear peptide for more efficient cyclization.[5]

-

Peptide-Based Therapeutics: The enhanced purity and yield obtained with pseudoproline dipeptides are critical in the development of peptide drugs, where high purity is a regulatory requirement.[2] The improved synthetic accessibility allows for the exploration of a wider range of complex peptide candidates in oncology, immunology, and other therapeutic areas.[2]

Signaling Pathways: An Indirect Role

It is critical to understand that this compound is a synthetic tool and does not directly participate in or modulate biological signaling pathways. Its role is confined to the chemical synthesis of a target peptide. The final, deprotected peptide, once synthesized and purified, may be designed to interact with specific biological targets and modulate signaling pathways. The diagram below illustrates the logical relationship: the dipeptide is a key component in the synthesis of a potentially bioactive peptide, which then goes on to have a biological effect.

Caption: Logical relationship of the dipeptide to biological signaling.

Conclusion

This compound is an indispensable tool in modern peptide chemistry.[8] Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in yield, purity, and the feasibility of synthesizing challenging peptide sequences.[3][5] For researchers and professionals in drug development, a thorough understanding of its properties and application is key to unlocking the potential of complex peptide-based therapeutics and research agents. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this powerful synthetic building block.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. bachem.com [bachem.com]

The Role of Pseudoproline Dipeptides in Preventing Peptide Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide aggregation is a significant hurdle in the chemical synthesis and therapeutic application of peptides and proteins. The formation of insoluble β-sheet structures during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification challenges. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues. By inducing a temporary "kink" in the peptide backbone, these modified dipeptides disrupt the formation of secondary structures that lead to aggregation. This guide provides a comprehensive overview of the mechanism, application, and quantitative impact of pseudoproline dipeptides in preventing peptide aggregation, complete with detailed experimental protocols and visualizations to aid researchers in their practical application.

Introduction to Pseudoproline Dipeptides

Pseudoproline (Ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1] This five-membered ring structure mimics the backbone conformation of proline, introducing a bend that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[1][2][3][4][5] First introduced by Mutter and colleagues, pseudoproline dipeptides have become an indispensable tool for the synthesis of "difficult" or aggregation-prone peptide sequences.[1]

The key advantages of using pseudoproline dipeptides in Fmoc-based SPPS include:

-

Enhanced Synthetic Efficiency: Significant improvements in crude peptide purity and overall yield.[6][7]

-

Improved Solubility: The kink in the peptide backbone increases the solvation of the growing peptide chain.[1][4][5]

-

Reduced Aggregation: Disruption of secondary structure formation, particularly β-sheets.[1][2][3][4][5]

-

Reversibility: The native Ser, Thr, or Cys residue is regenerated upon standard trifluoroacetic acid (TFA) cleavage.[3][4][5]

Mechanism of Action

The primary role of pseudoproline dipeptides in preventing aggregation stems from their unique structural properties. The cyclic nature of the pseudoproline ring introduces a steric constraint that favors a cis-amide bond conformation over the more common trans conformation.[1] This localized change in backbone geometry effectively disrupts the regular hydrogen-bonding patterns required for the formation of stable β-sheet structures, which are the primary culprits in peptide aggregation during SPPS.[1][2][3]

By breaking the periodicity of the peptide backbone, pseudoproline dipeptides act as "structure-breakers," preventing the peptide chains from aligning and aggregating on the solid support. This leads to improved solvation of the peptide-resin complex, allowing for more efficient diffusion of reagents and leading to higher coupling and deprotection efficiencies.[1]

Mechanism of pseudoproline dipeptides in preventing aggregation.

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides has a demonstrably positive and quantifiable impact on the synthesis of challenging peptides. Numerous studies have reported significant improvements in yield and purity for peptides that are otherwise difficult or impossible to synthesize using standard Fmoc-SPPS protocols.

| Peptide Sequence | Challenge | Outcome without Pseudoproline | Outcome with Pseudoproline | Reference |

| Human Amylin (hIAPP) | Highly amyloidogenic and aggregation-prone 37-residue peptide. | Traces of the desired product. | High yield and purity, enabling disulfide bond formation. | [1][8] |

| RANTES (24-91) | 68-amino acid chemokine with a high propensity for aggregation. | Low yield and purity. | Efficient synthesis with good yield and purity. | [1][6] |

| "Difficult" Model Peptide | A known aggregation-prone sequence. | Highly heterogeneous product. | Excellent purity. | [9] |

| Highly Aggregated Sequences | General observation for various challenging peptides. | Low to negligible yields. | Up to a 10-fold increase in product yield. | [7][9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH (where Xaa is the preceding amino acid)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Pseudoproline Dipeptide Coupling:

-

In place of coupling a standard Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, use the corresponding Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide.

-

Follow the same coupling procedure as in step 3.

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 where appropriate) for the entire peptide sequence.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring, regenerating the native serine or threonine residue.

-

Filter the resin and collect the TFA solution.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Workflow for SPPS with pseudoproline dipeptides.

Thioflavin T (ThT) Assay for Peptide Aggregation

The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrils. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Materials:

-

Peptide stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Prepare ThT working solution: Dilute the ThT stock solution in the aggregation buffer to a final concentration of 10-25 µM.

-

Prepare peptide samples: Dilute the peptide stock solution into the aggregation buffer to the desired final concentration in the wells of the 96-well plate. Include a buffer-only control.

-

Initiate aggregation: Incubate the plate at 37°C with or without shaking, depending on the peptide's aggregation propensity.

-

Measure fluorescence: At regular time intervals, add the ThT working solution to the peptide samples in the microplate. Measure the fluorescence intensity using the plate reader.

-

Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates peptide aggregation.

Dynamic Light Scattering (DLS) for Monitoring Aggregation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for monitoring the formation of peptide oligomers and larger aggregates over time.

Materials:

-

Peptide solution in a suitable buffer

-

DLS instrument

-

Low-volume cuvette

Procedure:

-

Sample Preparation: Prepare the peptide solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

-

Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

-

Measurement:

-

Transfer the peptide solution to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and initiate the measurement.

-

The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the peptides and aggregates in solution.

-

-

Data Analysis: The software will analyze the autocorrelation function of the scattered light to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles in the solution. An increase in the average particle size or the appearance of a second population of larger particles over time is indicative of peptide aggregation.

Conclusion and Future Perspectives

Pseudoproline dipeptides are a proven and effective strategy for overcoming the challenges associated with peptide aggregation during solid-phase synthesis. Their ability to disrupt secondary structure formation leads to significant improvements in yield, purity, and solubility of "difficult" peptides. The experimental protocols provided in this guide offer a practical framework for researchers to implement this powerful tool in their own work.

Future research in this area may focus on the development of new types of backbone-protected dipeptides that are applicable to a wider range of amino acids, further expanding the toolkit for synthesizing complex and aggregation-prone peptides. Additionally, more detailed quantitative studies on the impact of pseudoproline placement within a peptide sequence will help to establish more predictive guidelines for their optimal use. As the demand for synthetic peptides in research and therapeutics continues to grow, the importance of strategies like the use of pseudoproline dipeptides will undoubtedly increase.

References

- 1. chempep.com [chempep.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]

The Strategic Incorporation of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Hydrophobic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of hydrophobic peptides and other "difficult sequences" presents a significant challenge in drug discovery and development. These peptides are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to poor yields, incomplete reactions, and purification difficulties. The introduction of pseudoproline dipeptides, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, has emerged as a transformative strategy to overcome these obstacles. This technical guide provides an in-depth overview of the application of this compound, including its mechanism of action, detailed experimental protocols, and a case study demonstrating its efficacy.

The Challenge of Hydrophobic Peptide Synthesis and the Pseudoproline Solution

The synthesis of peptides containing a high proportion of hydrophobic amino acids is often hampered by the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can physically block reactive sites, leading to truncated or deletion sequences and significantly reducing the overall yield and purity of the target peptide.

This compound is a specialized dipeptide derivative designed to mitigate these issues.[1] It incorporates a pseudoproline (oxazolidine) ring, formed from the threonine residue, which introduces a "kink" into the peptide backbone.[2][3] This structural disruption effectively breaks the intermolecular hydrogen bonding that drives β-sheet formation and aggregation.[2][3] The native peptide sequence is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).[3]

Key Advantages of Using this compound:

-

Enhanced Synthetic Efficiency: By preventing aggregation, pseudoproline dipeptides lead to more efficient coupling and deprotection steps, resulting in higher yields and purity of the crude peptide.[3][4] In some cases, a tenfold increase in product yield has been reported.[3]

-

Improved Solubility: The disrupted secondary structure enhances the solvation of the growing peptide chain, improving its solubility in the synthesis solvents.[2]

-

Simplified Purification: The higher purity of the crude product simplifies the subsequent HPLC purification process, leading to greater recovery of the final peptide.[3]

-

Broader Applicability: This technology enables the synthesis of previously inaccessible long and hydrophobic peptides, expanding the scope of peptide-based therapeutics.[4]

Mechanism of Action: Disrupting Aggregation

The core of the pseudoproline strategy lies in its ability to induce a cis-amide bond conformation, similar to that of a natural proline residue. This conformational constraint disrupts the formation of regular secondary structures that are responsible for peptide aggregation during synthesis.

Data Presentation: A Case Study in the Synthesis of Human Amylin (hAmylin)

The synthesis of the highly amyloidogenic 37-residue human Amylin (hAmylin) is notoriously difficult due to its propensity to aggregate. A study by Abedini & Raleigh demonstrated the dramatic improvement in synthetic outcome when pseudoproline dipeptides were incorporated.[4] The following table summarizes the qualitative results based on the HPLC profiles of the crude products.

| Synthesis Strategy | Description | Crude Product Purity (Qualitative) | Outcome |

| Strategy 1 | Double coupling of all β-branched amino acid residues and those immediately following. | Highly heterogeneous mixture of truncated peptides. | Failed to produce the target peptide. |

| Strategy 2 | Double coupling of all amino acid residues. | Highly heterogeneous, with the desired product co-eluting with deletion products. | Target peptide could not be easily isolated. |

| Strategy 3 (with Pseudoprolines) | Substitution of three dipeptide sequences with corresponding pseudoproline dipeptides. | Greater than 90% purity. | Successful synthesis of the target peptide. |

Table 1: Comparison of synthesis strategies for the highly aggregation-prone Ac-hAmylin8-37 fragment. Data is a qualitative summary from the HPLC profiles presented in the study by Abedini & Raleigh.[4]

Experimental Protocols

The incorporation of this compound into a standard Fmoc-SPPS workflow is straightforward and does not require specialized equipment.[2]

General Guidelines for Pseudoproline Incorporation

-

Spacing: For optimal results, space pseudoproline dipeptides 5-6 residues apart throughout the peptide sequence.[4]

-

Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline residue. The optimal separation is 5-6 residues.[4]

-

Placement: Insert a pseudoproline dipeptide before regions of high hydrophobicity to maximize its aggregation-disrupting effect.[3]

Detailed Protocol for this compound Coupling

This protocol assumes a standard automated peptide synthesizer and Fmoc-based chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide) and perform the initial swelling in a compatible solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin using a standard solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Dipeptide Coupling:

-

Prepare a solution of this compound (typically 1.5-5 equivalents relative to the resin loading).

-

Add a standard coupling agent, such as HBTU (0.95 equivalents relative to the dipeptide), and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the dipeptide) in DMF.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test like the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Continue Synthesis: Proceed directly to the coupling of the next Fmoc-amino acid in the sequence. Do not perform a deprotection step after coupling the pseudoproline dipeptide , as the N-terminus is already protected by the Fmoc group of the leucine residue.

Final Cleavage and Deprotection

After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5). The TFA in the cocktail will cleave the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.

-

Peptide Precipitation: After 2-4 hours, filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase HPLC.

Applications in Drug Development

This compound and other pseudoproline dipeptides are valuable tools in the development of peptide-based therapeutics, particularly in fields like oncology and immunology where target proteins are often hydrophobic or require long peptide sequences for effective interaction.[1] The ability to synthesize these challenging peptides opens up new avenues for drug design and the exploration of novel therapeutic targets.

Conclusion

This compound is a powerful enabling technology for the synthesis of hydrophobic and other difficult peptide sequences. By temporarily introducing a proline-like kink in the peptide backbone, it effectively disrupts aggregation during SPPS, leading to significant improvements in yield, purity, and solubility. The straightforward integration of this dipeptide into standard Fmoc-SPPS protocols makes it an invaluable tool for researchers and drug development professionals seeking to expand the landscape of peptide-based therapeutics.

References

Unlocking "Difficult" Peptide Sequences: A Technical Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with long or hydrophobic sequences, is often hampered by the phenomenon of on-resin aggregation. This can lead to incomplete reactions, low yields, and difficult purification, posing a significant bottleneck in peptide-based drug discovery and research. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth analysis of its benefits, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

The Challenge of Difficult Sequences and the Pseudoproline Solution

During solid-phase peptide synthesis (SPPS), growing peptide chains can adopt secondary structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This leads to aggregation and makes the N-terminus of the peptide chain inaccessible for the subsequent coupling reaction.[1][2] "Difficult sequences" are those prone to such aggregation.

This compound is a dipeptide where the threonine residue is reversibly protected as a 2,2-dimethyloxazolidine.[2] This modification introduces a "kink" into the peptide backbone, disrupting the formation of inter-chain hydrogen bonds that are responsible for aggregation.[3][4] The proline-like structure of the oxazolidine ring favors a cis-amide bond, further preventing the formation of β-sheets.[2] This temporary modification is completely reversed during the final trifluoroacetic acid (TFA) cleavage step, yielding the native peptide sequence.[3]

The primary advantages of using this compound include:

-

Enhanced Peptide Purity and Yield: By preventing aggregation, coupling and deprotection reactions can proceed to completion, resulting in a higher purity of the crude peptide and a greater overall yield.[1][3][4]

-

Improved Solubility: The disruption of secondary structures leads to better solvation of the growing peptide chain in the synthesis solvents.[1][3]

-

Reduced Side Reactions: By minimizing aggregation-related issues, the occurrence of side reactions and the formation of deletion sequences are significantly reduced.

Quantitative Impact on Peptide Synthesis

The incorporation of this compound and other pseudoproline dipeptides has a demonstrable positive effect on the synthesis of difficult peptides. The following tables summarize the quantitative improvements observed in representative syntheses.

Table 1: Synthesis of the PADRE Epitope

The Pan-DR-binding epitope (PADRE) is a known difficult sequence. The following data compares the synthesis of PADRE using a standard Fmoc-amino acid approach versus a strategy incorporating a pseudoproline dipeptide at the Trp-Thr motif.

| Synthesis Strategy | Elongation Yield | Crude Product Purity (HPLC) |

| Standard Fmoc-Amino Acids | Significant slowing of Fmoc release | Multiple truncation peptides |

| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Excellent | 87% Target Peptide[5] |

Table 2: General Purity Improvement in Difficult Sequences

A comparative study between Hmb-protected amino acids and pseudoproline building blocks for the synthesis of 'difficult' peptides showed that while both methods improved crude peptide purity, pseudoproline incorporation was superior.[6]

| Method | Outcome |

| Standard SPPS | Low purity and yield |

| Hmb Backbone Protection | Substantial improvement in purity |

| Pseudoproline Incorporation | Superior improvement in purity [6] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in Fmoc-SPPS. It is important to note that optimization may be required for specific peptide sequences.

Manual Coupling of this compound

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Dipeptide Coupling:

-

Dissolve this compound (1.5 to 2 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU; 1.45 to 1.9 equivalents) in a minimal amount of DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (3 to 4 equivalents), to the solution.

-

Immediately add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1 to 2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Proceed with the next coupling cycle.

Automated Peptide Synthesis

This compound can be readily incorporated into automated peptide synthesis protocols. The dipeptide is typically treated as a single amino acid in the synthesizer's sequence programming. Standard coupling protocols using common activators like HATU or HBTU are generally effective. It is advisable to use a slightly extended coupling time (e.g., 45-60 minutes) to ensure complete incorporation.

Cleavage and Deprotection

The oxazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step.

-

Resin Washing and Drying: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the logical workflow of peptide synthesis and the critical role of pseudoproline dipeptides.

This diagram illustrates how a standard SPPS cycle can be derailed by aggregation, leading to incomplete reactions. The introduction of this compound provides a solution by disrupting the formation of secondary structures, enabling the successful synthesis of the target peptide.

This diagram illustrates the core mechanism. A standard Leu-Thr sequence is prone to aggregation. By replacing it with the pseudoproline dipeptide, a structural "kink" is introduced, preventing aggregation. The native sequence is restored upon final cleavage with TFA.

Conclusion

This compound is an invaluable tool for the synthesis of "difficult" peptide sequences. Its ability to disrupt on-resin aggregation leads to significant improvements in crude peptide purity, overall yield, and solubility. By incorporating this pseudoproline dipeptide into their synthetic strategies, researchers and drug development professionals can overcome key challenges in SPPS, enabling the efficient and reliable production of complex and therapeutically relevant peptides.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Complex Peptide Synthesis: A Technical Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Oncology and Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of peptide-based therapeutics in oncology and immunology represents a frontier in modern medicine. These complex biomolecules, however, often present significant manufacturing challenges due to their propensity for aggregation during chemical synthesis. This technical guide delves into the core utility of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, a specialized pseudoproline dipeptide, as a critical enabling technology. While not a therapeutic agent in itself, this building block is instrumental in overcoming the hurdles of solid-phase peptide synthesis (SPPS), thereby facilitating the production of high-purity, complex peptides for research and drug development in cancer and immune-related disorders.

The Challenge of "Difficult Sequences" in Therapeutic Peptide Synthesis

The chemical synthesis of peptides, particularly those with more than 40 amino acids or containing hydrophobic stretches, is frequently hampered by the aggregation of the growing peptide chain on the solid-phase resin.[1] This aggregation, driven by the formation of secondary structures like β-sheets, leads to incomplete coupling reactions, poor yields, and significant challenges in purification.[1][2][3] These "difficult sequences" are common in peptides of therapeutic interest, including chemokines, growth factors, and other immunomodulatory proteins.

This compound: A Molecular Solution to Aggregation

This compound is a dipeptide derivative designed to counteract these synthetic challenges. It belongs to a class of compounds known as pseudoproline dipeptides.[2][4]

Core Mechanism:

The key to its function lies in the threonine residue, which is reversibly protected as a dimethyl-oxazolidine ring.[4][5] This five-membered ring structure mimics the kink-inducing properties of a natural proline residue.[2][4] By strategically inserting this dipeptide into a peptide sequence, a temporary "bend" is introduced into the peptide backbone. This conformational disruption effectively breaks up the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[4][5]

The Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group for the N-terminus in SPPS, while the native Leu-Thr sequence is restored during the final acid cleavage step (typically with trifluoroacetic acid, TFA), making this a "traceless" modification.[2][4]

Table 1: Properties and Advantages of this compound in SPPS

| Feature | Description | Advantage in Oncology & Immunology Peptide Synthesis |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-threonine(ψ ¹,¹-dimethylproline) | Provides a stable, protected dipeptide unit for seamless integration into Fmoc-SPPS protocols. |

| Compound Type | Pseudoproline Dipeptide | Acts as a potent disruptor of secondary structure formation (β-sheets) during peptide synthesis.[2][4] |

| Mechanism | Introduces a temporary "kink" in the peptide backbone, mimicking a cis-amide bond.[1] | Prevents on-resin aggregation, leading to more efficient coupling and deprotection steps.[4] |

| Key Benefit | Improved Synthetic Efficiency | Enables the successful synthesis of "difficult sequences," including long peptides (>40 aa) and those with high aggregation propensity.[1][6] |

| Outcome | Higher Purity & Yield | Results in a purer crude product that is easier to purify, increasing the overall yield of the target therapeutic peptide.[4] |

| Solubility | Enhanced Solubility | Peptides containing pseudoproline often exhibit better solubility, which is advantageous for purification and subsequent applications.[1][4] |

| Application | Broad Utility | Applicable to the synthesis of a wide range of complex peptides, including chemokines (e.g., RANTES) and peptide hormones (e.g., Human Amylin).[1][6] |

Visualizing the Impact of Pseudoproline Dipeptides

The diagrams below illustrate the fundamental role of this compound in preventing peptide aggregation and its integration into the SPPS workflow.

Caption: Peptide aggregation vs. disruption with pseudoproline.

Caption: Integration of pseudoproline dipeptides in an Fmoc-SPPS cycle.

Experimental Protocol: Incorporation of this compound into SPPS

This protocol outlines a general procedure for the incorporation of the pseudoproline dipeptide into a target peptide sequence using an automated peptide synthesizer.

Objective: To incorporate the this compound unit at a strategic position within a target peptide sequence to prevent on-resin aggregation.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel of the peptide synthesizer.

-

Standard Fmoc-SPPS Cycles: Synthesize the peptide sequence C-terminal to the desired Leu-Thr insertion point using standard automated Fmoc-SPPS protocols. Each cycle consists of:

-

Fmoc deprotection with 20% piperidine in DMF.

-

DMF washing.

-

Coupling of the next Fmoc-amino acid (typically 4-5 equivalents) pre-activated with HBTU/HATU and DIPEA in DMF.

-

DMF washing.

-

-

Incorporation of this compound:

-

At the cycle where the Leu-Thr sequence is to be added, use this compound instead of a single amino acid.

-

Dissolve this compound (2-3 equivalents) with HBTU/HATU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.

-

Allow the activation to proceed for 2-3 minutes before adding to the reaction vessel containing the deprotected N-terminus of the growing peptide chain.

-

Allow the coupling reaction to proceed for 1-2 hours. Note: Double coupling may be employed to ensure maximum efficiency.

-

-

Continuation of Synthesis: After the pseudoproline dipeptide is coupled, continue with standard Fmoc-SPPS cycles for the remaining N-terminal amino acids.

-

Final Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and converts the oxazolidine ring back to the native threonine residue.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.

Conclusion

This compound is a sophisticated chemical tool that addresses a fundamental bottleneck in the production of therapeutic peptides. Its ability to act as a reversible, structure-disrupting element makes it indispensable for the synthesis of long, complex, and aggregation-prone peptides relevant to oncology and immunology. For researchers in these fields, understanding and utilizing pseudoproline technology is key to unlocking access to novel peptide candidates that would otherwise be synthetically inaccessible, thereby accelerating the pace of discovery and development of next-generation therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. peptide.com [peptide.com]

- 5. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Structure-Breaking Dipeptides in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the phenomenon of on-resin aggregation. This aggregation, driven by intermolecular hydrogen bonding between growing peptide chains to form stable β-sheet structures, can lead to incomplete coupling and deprotection reactions, resulting in low yields and impure products. "Difficult sequences," typically rich in hydrophobic or β-branched amino acids, are notoriously prone to these issues.[1] This guide provides a comprehensive overview of structure-breaking dipeptides, powerful tools designed to mitigate aggregation and enhance the efficiency of solid-phase peptide synthesis (SPPS).

The Challenge of "Difficult Sequences" and Peptide Aggregation

During SPPS, as the peptide chain elongates, it can adopt secondary structures that promote self-association. This is particularly prevalent in sequences containing hydrophobic residues like Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala). Glycine (Gly), in combination with these residues, can also facilitate β-sheet packing. The formation of these aggregates physically obstructs the N-terminus of the growing peptide chain, rendering it inaccessible for the subsequent coupling of the next amino acid.[1] This leads to the formation of deletion sequences and other impurities that are often difficult to separate from the target peptide.

Mechanism of Action: Disrupting Secondary Structure Formation

Structure-breaking dipeptides are chemically modified building blocks that, when incorporated into a peptide sequence, introduce a "kink" or conformational disruption in the peptide backbone. This disruption prevents the linear peptide chains from aligning and forming the hydrogen bonds necessary for β-sheet aggregation.[2] The two main classes of structure-breaking dipeptides are pseudoproline dipeptides and N-alkylated dipeptides, such as those containing 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.

Pseudoproline Dipeptides

Pseudoproline dipeptides are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues. The side chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[2] This five-membered ring mimics the structure of proline and induces a cis-amide bond conformation, effectively breaking the growing peptide's secondary structure.[2][3] This protection is temporary and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser, Thr, or Cys residue.[2]

Caption: Mechanism of pseudoproline dipeptides in preventing aggregation during SPPS.

Dmb/Hmb-Protected Dipeptides

N-alkylation of a backbone amide nitrogen with a Dmb or Hmb group also serves to disrupt secondary structure formation. These bulky groups sterically hinder the close packing of peptide chains. Dmb- and Hmb-protected amino acids are often incorporated as dipeptide units to overcome the steric hindrance of coupling to the N-alkylated amine on the solid support. These protecting groups are also acid-labile and are removed during the final TFA cleavage. A particularly useful application is the use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides for glycine-rich hydrophobic sequences.

Caption: Workflow for incorporating a Dmb-dipeptide to disrupt aggregation.

Quantitative Impact on Peptide Synthesis

The use of structure-breaking dipeptides has been shown to significantly improve the outcomes of difficult peptide syntheses. While comprehensive side-by-side comparative data is often sequence-dependent and can be sparse in the literature, case studies provide compelling evidence of their efficacy.

Case Study: Human Amylin (IAPP)

Human Amylin (IAPP) is a 37-residue peptide highly prone to aggregation, making its synthesis by standard Fmoc-SPPS extremely challenging.[2][4] The incorporation of pseudoproline dipeptides has been a key strategy in achieving its successful synthesis.

| Synthesis Strategy | Outcome | Reference |

| Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | [4] |

| Incorporation of Pseudoproline Dipeptides | High yield of the desired product, pure enough for subsequent disulfide bond formation. | [2][4] |

Prevention of Aspartimide Formation

A common side reaction in Fmoc-SPPS is the formation of aspartimide, particularly at Asp-Gly sequences. This occurs through the cyclization of the aspartic acid side chain with the backbone amide. The use of Dmb-protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can completely prevent this side reaction by blocking the nucleophilicity of the amide nitrogen.[5][6]

| Asp-Xxx Sequence | Protecting Group Strategy | Aspartimide Formation (% per cycle) | Reference |

| Asp-Gly | Standard Fmoc-Asp(OtBu)-OH | ~0.5% | [6] |

| Asp-Gly | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely inhibited | [5] |

| Asp-Asn | Standard Fmoc-Asp(OtBu)-OH | Significant | |

| Asp-Asn | Fmoc-Asp(OBno)-OH | Almost undetectable | |

| Asp-Arg | Standard Fmoc-Asp(OtBu)-OH | Significant | |

| Asp-Arg | Fmoc-Asp(OBno)-OH | Almost undetectable |

Note: Data for Fmoc-Asp(OBno)-OH is from a study on the Scorpion toxin II peptide (VKDXYI) after prolonged piperidine treatment to simulate multiple deprotection cycles.

Experimental Protocols

The following are generalized protocols for the incorporation of structure-breaking dipeptides in Fmoc-SPPS. Specific parameters may need to be optimized based on the peptide sequence and the synthesis platform.

General Fmoc-SPPS Cycle

Caption: A generalized workflow for a single cycle in Fmoc-SPPS.

Detailed Protocol: Manual Fmoc-SPPS with a Structure-Breaking Dipeptide

This protocol provides a more detailed procedure for manual solid-phase peptide synthesis.

1. Resin Preparation:

-

Place the appropriate amount of Fmoc-Rink Amide resin in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of a Structure-Breaking Dipeptide:

-

In a separate vial, dissolve the Fmoc-protected structure-breaking dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Ala-(Dmb)Gly-OH) (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin (Kaiser) test. A yellow/brown bead color indicates a complete reaction, while a blue color indicates free amines and an incomplete reaction. If the reaction is incomplete, the coupling step can be repeated.

-

Wash the resin thoroughly with DMF (3-5 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

-

Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to assess its purity.

Protocol for Assessing Peptide Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a valuable technique to quantify the amount of aggregates in a peptide sample.[7][8]

1. Sample Preparation:

-

Dissolve the purified peptide in the SEC mobile phase to a known concentration (e.g., 1 mg/mL).

-

Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be used, but care should be taken as this can sometimes induce further aggregation.[9]

2. Chromatographic Conditions:

-

Column: A size-exclusion column with a pore size appropriate for the expected size of the peptide monomer and aggregates.

-

Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) or a sodium phosphate buffer at neutral pH, often containing a salt such as 150 mM NaCl to minimize secondary ionic interactions.[8]

-

Flow Rate: A low flow rate (e.g., 0.5-1.0 mL/min) is typically used to ensure proper separation.

-

Detection: UV detection at 214 nm or 280 nm.

3. Data Analysis:

-

The chromatogram will show peaks corresponding to different species based on their hydrodynamic radius. Larger aggregates will elute first, followed by smaller oligomers, and finally the monomeric peptide.

-

The percentage of aggregation can be calculated by integrating the peak areas: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100

Conclusion

Structure-breaking dipeptides are indispensable tools in modern peptide synthesis, enabling the production of "difficult sequences" that would otherwise be inaccessible. By effectively disrupting on-resin aggregation, pseudoproline and Dmb/Hmb-protected dipeptides lead to significant improvements in synthesis yield and purity. Furthermore, specific Dmb-dipeptides offer the added advantage of preventing problematic side reactions like aspartimide formation. A thorough understanding of their mechanisms and the implementation of optimized protocols will empower researchers to successfully synthesize increasingly complex and therapeutically relevant peptides.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. bachem.com [bachem.com]

- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. abcam.cn [abcam.cn]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult-to-synthesize peptide sequences, particularly those prone to aggregation, present a significant challenge in solid-phase peptide synthesis (SPPS). The formation of secondary structures, such as β-sheets, on the solid support can lead to incomplete coupling reactions, resulting in low yields and purity of the target peptide.[1][2][3][4] Pseudoproline dipeptides are powerful tools to overcome these challenges.[3][4][5] These building blocks, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, introduce a temporary "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding and preventing aggregation.[5][6] The pseudoproline moiety is formed by the reversible protection of a serine or threonine residue as an oxazolidine.[1] This modification is stable throughout the Fmoc-based SPPS cycles and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage, yielding the native peptide sequence.[1][4][6]

The use of pre-formed pseudoproline dipeptides, like this compound, is advantageous as it circumvents the sterically hindered coupling of an amino acid to the pseudoproline nitrogen and extends the peptide chain by two residues in a single step.[2] This application note provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing the this compound dipeptide.

Experimental Protocols

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[4]

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide Resin (100-200 mesh) | Various | 0.5 - 0.8 mmol/g substitution |

| This compound | Various | Peptide synthesis grade |

| Fmoc-protected amino acids | Various | Peptide synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |

| Oxyma Pure (Ethyl cyanohydroxyimino)acetate) | Various | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis or HPLC grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Piperidine | Various | ACS grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |

| Diethyl ether | Various | ACS grade, anhydrous |

Equipment

-

Manual solid-phase peptide synthesis vessel

-

Shaker or rocker for mixing

-

Syringe with a filter for washing the resin

-

Scintillation vials or round-bottom flasks

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Mass spectrometer for characterization

Resin Preparation and Swelling

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) in a manual synthesis vessel.

-

Add DMF (5 mL) to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Wash the resin with DMF (3 x 5 mL).

Fmoc Deprotection

-

Add 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (5 mL).

-

Agitate for an additional 10 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in DMF (2 mL).

-

Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

Incorporation of this compound

The this compound dipeptide is coupled using the same procedure as for standard Fmoc-amino acids.

-

Follow the Fmoc deprotection protocol to deprotect the N-terminal amino group on the resin-bound peptide.

-

In a separate vial, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF (2 mL).

-

Add DIC (3 equivalents) and pre-activate for 2-5 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The coupling of the dipeptide may require a longer reaction time compared to single amino acids.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

Peptide Chain Elongation

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys or Met, a scavenger cocktail such as TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v) can be used.

-

Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).

-

Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the tube to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 30 mL).

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase HPLC.

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

Data Presentation

Table 1: Reagent Equivalents for a 0.1 mmol Scale Synthesis

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-amino acid | 3 |

| This compound | 3 |

| DIC | 3 |

| Oxyma Pure | 3 |

Table 2: Typical Reaction Times and Conditions

| Step | Reagents | Time | Temperature |

| Resin Swelling | DMF | 30 min | Room Temp |

| Fmoc Deprotection | 20% Piperidine in DMF | 3 min + 10 min | Room Temp |

| Amino Acid Coupling | Fmoc-AA, DIC, Oxyma Pure in DMF | 1-2 hours | Room Temp |

| Dipeptide Coupling | This compound, DIC, Oxyma Pure | 2-4 hours | Room Temp |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temp |

Visualization of the Experimental Workflow

Caption: Workflow for Fmoc-based solid-phase peptide synthesis incorporating a pseudoproline dipeptide.

Conclusion

The incorporation of this compound is a straightforward and effective strategy to mitigate aggregation during the solid-phase synthesis of challenging peptides. The protocol outlined in this application note provides a detailed methodology for the successful synthesis, cleavage, and purification of peptides containing this valuable building block. By disrupting secondary structure formation, pseudoproline dipeptides can significantly improve the yield and purity of the final peptide product, making them an indispensable tool for peptide chemists.

References

Application Notes and Protocols for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Automated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and success rate of solid-phase peptide synthesis (SPPS), particularly in automated protocols. Pseudoproline dipeptides are powerful tools for mitigating peptide aggregation, a common challenge in the synthesis of long, complex, or hydrophobic peptide sequences. By inducing a "kink" in the peptide backbone, similar to proline, these dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation. This disruption leads to improved resin solvation, more efficient coupling and deprotection steps, and ultimately, higher purity and yield of the target peptide.

The this compound dipeptide is particularly useful for incorporating the Leu-Thr sequence, which can be prone to aggregation. The pseudoproline moiety, an oxazolidine ring formed from the threonine residue, is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step, regenerating the native threonine residue. These application notes provide detailed protocols and guidelines for the effective use of this compound in automated peptide synthesizers.

Key Advantages

The use of this compound in automated peptide synthesis offers several significant advantages:

-

Overcomes Aggregation: Effectively disrupts inter- and intra-chain hydrogen bonding, preventing the formation of secondary structures that lead to aggregation.

-

Improves Synthetic Efficiency: Leads to more complete coupling and deprotection reactions, resulting in higher crude peptide purity and overall yield.

-

Enables Synthesis of "Difficult" Peptides: Facilitates the synthesis of long, hydrophobic, and aggregation-prone sequences that are challenging to produce with standard amino acid monomers.

-

Seamless Integration: Designed for straightforward incorporation into standard Fmoc-SPPS protocols on automated synthesizers without the need for special conditions.

-

Enhanced Solubility: Peptides containing pseudoproline residues often exhibit improved solubility, which can aid in purification.

Experimental Protocols

General Handling and Storage

-